molecular formula C9H7Cl2N3O2 B12977628 ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B12977628
M. Wt: 260.07 g/mol
InChI Key: RDOPWDCDXONQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with ethyl and dichloro groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloropyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine ring system . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Molecular Weight : 260.08 g/mol
  • CAS Number : 1638771-75-1

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Notably, compounds in the pyrrolo[3,2-d]pyrimidine family have shown promising results in:

  • Anticancer Activity : Studies indicate that related pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Antiviral Properties : Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for antiviral activity against influenza viruses. One study reported a reduction of viral load in infected mice models, suggesting a direct effect on viral replication .

Biological Activity Data Table

Activity TypeTarget/Cell TypeIC₅₀ Value (μM)Reference
AnticancerMCF-7 (breast cancer)0.87 - 12.91
AnticancerMDA-MB-231 (breast cancer)1.75 - 9.46
AntiviralInfluenza A virusNot specified
ToxicityKunming miceNo acute toxicity up to 2000 mg/kg

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies have shown that ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives induce apoptosis in cancer cells by activating caspase pathways. One study highlighted an increase in caspase-9 levels in treated samples compared to controls .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable oral bioavailability and clearance rates. For example, a similar compound exhibited a clearance rate of 82.7 mL/h/kg with an oral bioavailability of approximately 31.8% .
  • Safety Profile : Subacute toxicity studies conducted on healthy mice revealed no significant adverse effects when administered at high doses (40 mg/kg). This suggests a potentially favorable safety profile for further development .

Properties

Molecular Formula

C9H7Cl2N3O2

Molecular Weight

260.07 g/mol

IUPAC Name

ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)4-3-12-6-5(4)13-9(11)14-7(6)10/h3,12H,2H2,1H3

InChI Key

RDOPWDCDXONQMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=C(N=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.